Diethyl 2-thenylidenemalonate Diethyl 2-thenylidenemalonate
Brand Name: Vulcanchem
CAS No.: 30313-06-5
VCID: VC3713181
InChI: InChI=1S/C12H14O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3
SMILES: CCOC(=O)C(=CC1=CC=CS1)C(=O)OCC
Molecular Formula: C12H14O4S
Molecular Weight: 254.3 g/mol

Diethyl 2-thenylidenemalonate

CAS No.: 30313-06-5

Cat. No.: VC3713181

Molecular Formula: C12H14O4S

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-thenylidenemalonate - 30313-06-5

Specification

CAS No. 30313-06-5
Molecular Formula C12H14O4S
Molecular Weight 254.3 g/mol
IUPAC Name diethyl 2-(thiophen-2-ylmethylidene)propanedioate
Standard InChI InChI=1S/C12H14O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3
Standard InChI Key OUBXLQPLVCNKNN-UHFFFAOYSA-N
SMILES CCOC(=O)C(=CC1=CC=CS1)C(=O)OCC
Canonical SMILES CCOC(=O)C(=CC1=CC=CS1)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Diethyl 2-thenylidenemalonate, also known by its systematic name diethyl 2-(thiophen-2-ylmethylidene)propanedioate, is an organosulfur compound containing a thiophene ring connected to a malonate diester through a methylene bridge . The compound belongs to the class of α,β-unsaturated diesters and contains a thiophene heterocycle as a key structural element.

Nomenclature and Identification

The compound has several synonyms in chemical literature and databases, reflecting various naming conventions:

ParameterInformation
CAS Number30313-06-5
Systematic NameDiethyl 2-(thiophen-2-ylmethylidene)propanedioate
Common SynonymsDiethyl 2-thenylidenemalonate, Diethyl 2-(2-thienylmethylidene)malonate, Diethyl 2-(thiophen-2-ylmethylene)malonate
Molecular FormulaC₁₂H₁₄O₄S
InChIInChI=1S/C12H14O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3
InChIKeyOUBXLQPLVCNKNN-UHFFFAOYSA-N
SMILESCCOC(=O)C(=CC1=CC=CS1)C(=O)OCC

Structural Features

The molecule consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) connected to a diethyl malonate moiety via a methylene bridge. This arrangement creates an extended π-conjugated system that influences the compound's spectroscopic and chemical properties .

The structural framework includes:

  • A thiophene ring at position 2 connected to a methylene bridge

  • A malonate diester group with two ethyl ester moieties

  • An exocyclic double bond connecting the thiophene and malonate portions

Physical and Chemical Properties

Diethyl 2-thenylidenemalonate exhibits specific physical and chemical properties that define its behavior in different environments and reactions.

Physical Properties

The compound exists as a liquid at room temperature with characteristic physical parameters:

PropertyValue
Molecular Weight254.30 g/mol
Density1.215 g/cm³
Boiling Point320.4°C at 760 mmHg
Flash Point147.6°C
Melting PointNot Available
Index of Refraction1.554
Exact Mass254.06128 Da
Topological Polar Surface Area80.8 Ų
LogP2.7

Solubility and Polarity Characteristics

The compound has moderate lipophilicity with a calculated XLogP3-AA value of 2.7, suggesting it dissolves well in organic solvents but has limited water solubility . The topological polar surface area of 80.8 Ų indicates moderate hydrogen bonding capability, primarily through its ester carbonyl groups .

Reactivity Profile

Based on its structure, Diethyl 2-thenylidenemalonate can participate in various chemical reactions:

  • The α,β-unsaturated diester system makes it susceptible to nucleophilic addition reactions

  • The thiophene ring can undergo electrophilic aromatic substitution reactions

  • The ester groups can participate in hydrolysis, transesterification, and reduction reactions

  • The conjugated system can participate in cycloaddition reactions such as Diels-Alder reactions

Spectroscopic Characterization

Spectroscopic data provides crucial information about the structural and electronic properties of Diethyl 2-thenylidenemalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound has characteristic ¹³C NMR spectral features. According to the search results, ¹³C NMR spectra are available in spectral databases, providing essential structural information about the carbon framework of the molecule . These spectra would typically show signals for:

  • The thiophene carbon atoms

  • The methylene bridge carbon

  • The malonate quaternary carbon

  • The carbonyl carbons of the ester groups

  • The ethyl group carbons

Mass Spectrometry

GC-MS data is available for Diethyl 2-thenylidenemalonate, which helps in confirming its molecular weight and fragmentation pattern . Mass spectrometry would typically show:

  • The molecular ion peak corresponding to the molecular weight of 254 m/z

  • Fragment ions resulting from the loss of ethoxy groups

  • Fragments associated with the thiophene ring

  • Other characteristic fragmentation patterns

Applications and Research Significance

Synthetic Utility

Diethyl 2-thenylidenemalonate serves as a versatile building block in organic synthesis:

  • As a dienophile in Diels-Alder reactions for constructing complex heterocyclic systems

  • As a precursor for the synthesis of thiophene-containing compounds with potential biological activities

  • In the preparation of materials with electronic and optical properties due to its extended conjugation

  • As an intermediate in the synthesis of carboxylic acids through selective hydrolysis of the ester groups

Structure-Activity Relationships

The presence of the thiophene heterocycle connected to the malonate moiety creates interesting electronic properties that can be exploited in various applications:

  • The electron-rich thiophene ring coupled with the electron-withdrawing diester system creates a push-pull electronic effect

  • This electronic arrangement makes the compound useful in studies of electronic conjugation and charge transfer

  • Structural modifications of the basic scaffold can lead to compounds with varied properties and applications

Current Research and Future Perspectives

Research Trends

Current research involving Diethyl 2-thenylidenemalonate and related compounds focuses on:

  • Development of novel synthetic methodologies using this compound as a building block

  • Investigation of structure-property relationships in thiophene-based materials

  • Exploration of potential biological activities of derivatives and analogs

  • Application in the synthesis of heterocyclic compounds with specific functional properties

Future Directions

Potential areas for future research include:

  • Development of catalytic methods for asymmetric transformations of Diethyl 2-thenylidenemalonate

  • Exploration of its utility in multicomponent reactions for diversity-oriented synthesis

  • Investigation of its potential in materials science, particularly in electronic and optical materials

  • Computational studies to better understand its reactivity patterns and electronic properties

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